

Application Notes and Protocols for Studying AKT Gene Function Using CRISPR/Cas9

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Compound of Interest

Compound Name: AKT Kinase Inhibitor

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Introduction

The AKT serine/threonine kinase family, comprising AKT1, AKT2, and AKT3, is a central hub in cellular signaling, governing a wide array of processes including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the AKT pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic development. The advent of CRISPR/Cas9 genome editing technology has provided an unprecedented tool to dissect the specific functions of each AKT isoform with high precision. By creating targeted knockouts of the individual AKT genes, researchers can elucidate their distinct and overlapping roles in normal physiology and disease pathogenesis.

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to generate AKT knockout cell lines and for performing subsequent functional analyses. Detailed protocols for key experiments are provided, along with examples of quantitative data to guide experimental design and interpretation.

Data Presentation: Quantitative Effects of AKT Isoform Knockout

The following tables summarize quantitative data from studies that have utilized CRISPR/Cas9 or siRNA to eliminate AKT isoform expression. These data illustrate the functional

consequences of ablating each isoform on cell proliferation, apoptosis, and downstream signaling.

Table 1: Effects of AKT Isoform Knockout on Cell Proliferation

Cell Line	AKT Isoform Targeted	Method	Proliferation Assay	Outcome	Reference
Pancreatic Cancer (KPC)	AKT1, AKT2, AKT3 (Triple KO)	CRISPR/Cas9	Cell Counting	Significant reduction in growth rate compared to single or double knockouts.	[2]
C2 Myoblasts	AKT1	siRNA	BrdU Incorporation	Significant reduction in S-phase entry.	[3]
C2 Myoblasts	AKT2	siRNA	BrdU Incorporation	No significant effect on S-phase entry.	[3]
HeLa Cells	NOX4 (upstream of AKT)	CRISPR/Cas9	MTT Assay	Significant reduction in cell proliferation.	[4]
Breast Cancer (MDA-MB-231)	PI3Kca (upstream of AKT)	CRISPR/Cas9	Cell Viability Assay	Substantial reduction in cell viability.	[5]

Table 2: Effects of AKT Isoform Knockout on Apoptosis

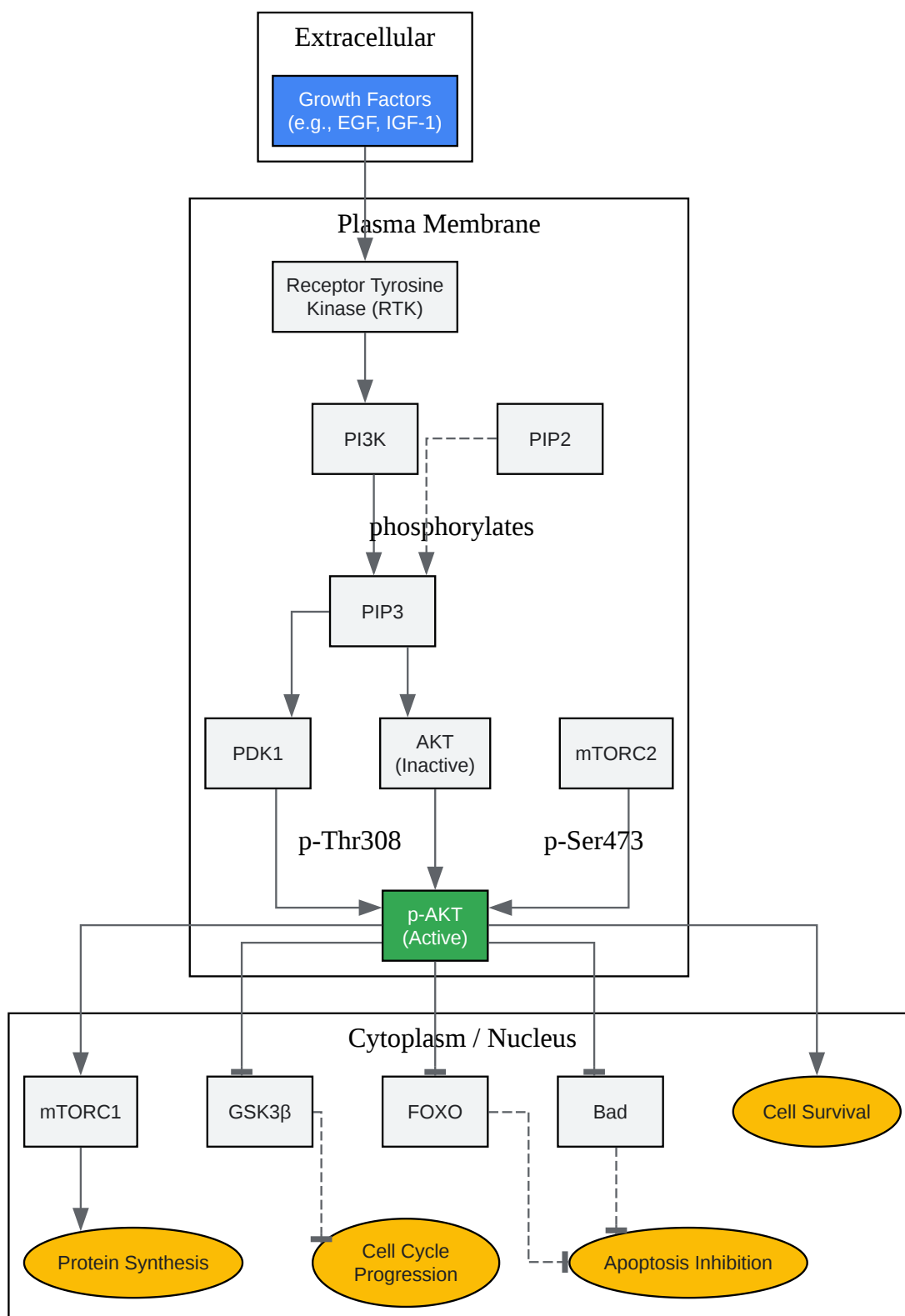
Cell Line	AKT Isoform Targeted	Apoptosis Assay	Outcome	Reference
Factor-Dependent Myeloid (FDM) Cells	AKT1	Propidium Iodide Exclusion	Increased apoptosis in limiting IL-3 concentrations.	[6]
Human Tumor Cell Lines (20 lines)	All 3 AKT isoforms	siRNA	Apoptosis Assays	Apoptosis induced in 9 out of 20 cell lines.
Liver Cancer Cells	AKT	CRISPR/Cas9	Annexin V/PI Staining	Increased apoptosis ratio in AKT-knockout cells.
Liver Cancer Cells	AKT	CRISPR/Cas9	Caspase-3 Activation	Higher expression of active caspase-3 in AKT-knockout cells.
Human Lens Epithelial Cells	AKT1	Annexin V/FITC	Enhanced resistance to oxidative stress-induced apoptosis (due to compensatory AKT2 upregulation).	[7]

Table 3: Effects of AKT Isoform Knockout on Downstream Signaling

Cell Line	AKT Isoform Targeted	Downstream Target	Western Blot Analysis Outcome	Reference
Pancreatic Cancer (KPC)	AKT2/AKT3 (Double KO)	p-GSK3 β , p-PRAS40	Significant decrease in phosphorylation.	[2]
Human Lens Epithelial Cells	AKT1	p-MDM2 (S166)	Significant upregulation of phosphorylation.	[7]
Fibrosarcoma (HT-1080)	AKT1	mTOR, BCL-2, FOXO1	Significant alteration in expression levels.	[8]
Mouse Skeletal Muscle	AKT (Double KO)	p-S6, p-4EBP1	No significant change in phosphorylation.	[9]
Glioma Cells	Mst1 (interacts with AKT)	p-AKT, p-mTOR	Downregulation of Mst1 significantly increased AKT and mTOR phosphorylation.	[10]

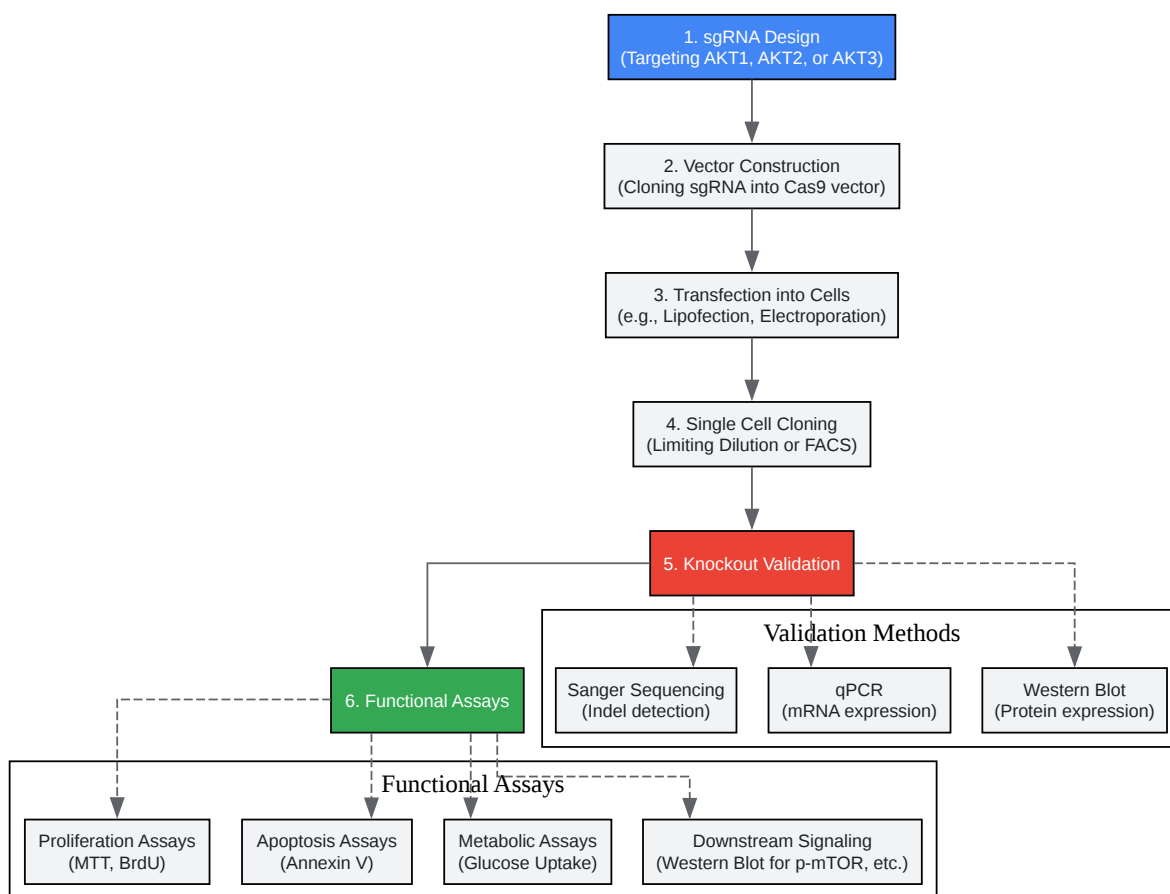
Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the AKT signaling cascade and the experimental steps involved in its study, the following diagrams are provided.



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Caption: The PI3K/AKT Signaling Pathway.



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Caption: Experimental Workflow for CRISPR/Cas9-Mediated AKT Knockout.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of AKT Genes in a Cancer Cell Line

This protocol provides a general framework for generating AKT knockout cell lines using a plasmid-based CRISPR/Cas9 system.

1.1. sgRNA Design and Vector Preparation

- **sgRNA Design:** Design at least two sgRNAs targeting an early exon of the desired AKT isoform (AKT1, AKT2, or AKT3) using a reputable online tool (e.g., GenScript's gRNA design tool, Synthego Design Tool). Prioritize sgRNAs with high on-target scores and low off-target predictions.
 - **Validated sgRNA Sequences (Human):**
 - AKT1: 5'-GCTGACCAAGATGACAGCAT-3' (Targets Exon 3)
 - AKT2: 5'-GTCGCTCTTGTCGTCGTCGT-3' (Targets Exon 3)
 - AKT3: 5'-TTCCTCAAGAAGGAAGTCAT-3' (Targets Exon 4)
- **Vector Selection:** Choose a CRISPR/Cas9 vector that co-expresses the Cas9 nuclease and the sgRNA. Vectors containing a fluorescent marker (e.g., GFP) or a selectable marker (e.g., puromycin resistance) are recommended for enrichment of transfected cells.
- **Cloning:** Synthesize and clone the designed sgRNA sequences into the chosen CRISPR/Cas9 vector according to the manufacturer's instructions. Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
- **Plasmid Preparation:** Prepare high-quality, endotoxin-free plasmid DNA for transfection.

1.2. Cell Culture and Transfection

- **Cell Culture:** Culture the chosen cancer cell line (e.g., HeLa, MCF-7, U-87 MG) in the recommended medium and conditions until they reach 70-80% confluency.
- **Transfection:** Transfect the cells with the AKT-targeting CRISPR/Cas9 plasmid using a suitable method (e.g., lipofection-based reagent or electroporation). Include a non-targeting sgRNA control.

1.3. Single-Cell Cloning and Expansion

- **Enrichment (Optional):** If the vector contains a selectable marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells. If using a fluorescent marker, sort the positive cells using fluorescence-activated cell sorting (FACS).
- **Limiting Dilution:** After enrichment (or 48-72 hours post-transfection if no enrichment is performed), harvest the cells and perform serial dilutions to seed single cells into individual wells of a 96-well plate.
- **Colony Expansion:** Monitor the plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels.

1.4. Knockout Validation

- **Genomic DNA Analysis:** Extract genomic DNA from the expanded clones. Amplify the region of the AKT gene targeted by the sgRNA using PCR. Analyze the PCR products for insertions or deletions (indels) using Sanger sequencing followed by a TIDE or ICE analysis, or by a T7 Endonuclease I assay.
- **mRNA Expression Analysis:** Extract total RNA from the clones and perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the mRNA expression of the targeted AKT isoform.
- **Protein Expression Analysis:** Perform Western blot analysis to confirm the absence of the targeted AKT protein.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

- **Cell Seeding:** Seed an equal number of wild-type and AKT knockout cells into a 96-well plate (e.g., 5,000 cells/well) in at least triplicate. Include wells with medium only as a blank control.
- **Incubation:** Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

- **Solubilization:** Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Subtract the absorbance of the blank wells from all other readings. Plot the absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis (Annexin V) Assay

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

- **Cell Culture and Treatment:** Culture wild-type and AKT knockout cells to the desired confluency. If inducing apoptosis, treat the cells with an appropriate stimulus (e.g., serum starvation, a chemotherapeutic agent).
- **Cell Harvesting:** Harvest the cells, including any floating cells from the supernatant, by trypsinization.
- **Washing:** Wash the cells twice with ice-cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- **Data Analysis:** Quantify the percentage of cells in each quadrant.

Protocol 4: Quantitative Western Blot Analysis of Downstream AKT Signaling

This protocol allows for the quantification of changes in the phosphorylation status of key downstream targets of AKT.

- **Cell Lysis:** Lyse wild-type and AKT knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody against a phosphorylated downstream target of AKT (e.g., p-mTOR, p-GSK3β, p-FOXO1) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody against the total protein for the downstream target and a loading control (e.g., β-actin or GAPDH).
- **Densitometry:** Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

Protocol 5: Glucose Uptake Assay

This assay measures the ability of cells to take up glucose, a key metabolic process regulated by AKT.

- **Cell Culture:** Seed wild-type and AKT knockout cells in a 96-well plate and allow them to adhere overnight.
- **Serum Starvation:** Serum-starve the cells for a few hours to reduce basal glucose uptake.
- **Stimulation:** Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce glucose uptake. Include an unstimulated control.
- **2-Deoxyglucose (2-DG) Uptake:** Add 2-DG, a glucose analog, to the cells and incubate for a defined period (e.g., 10-20 minutes).
- **Cell Lysis and Detection:** Lyse the cells and measure the intracellular accumulation of 2-DG-6-phosphate using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Data Analysis:** Normalize the glucose uptake to the protein concentration or cell number.

Special Considerations for Neuronal Cells

Targeting AKT3 in neuronal cells requires specific considerations due to their post-mitotic nature and lower transfection efficiency.

- **Delivery Method:** Lentiviral or adeno-associated viral (AAV) delivery of the CRISPR/Cas9 components is often more efficient than plasmid transfection for primary neurons or difficult-to-transfect neuronal cell lines (e.g., SH-SY5Y).[\[16\]](#)[\[17\]](#)
- **Time Course:** The effects of gene knockout may take longer to manifest in post-mitotic neurons due to the slower turnover of existing proteins. Allow for a longer time course (e.g., 7-10 days) before assessing protein knockdown and functional consequences.[\[17\]](#)
- **Functional Assays:** Assays for neuronal-specific functions, such as neurite outgrowth, synaptic plasticity, or electrophysiological recordings, should be employed to assess the impact of AKT3 knockout.

Conclusion

The use of CRISPR/Cas9 to systematically knock out AKT1, AKT2, and AKT3 provides a powerful and precise approach to unravel the complex and isoform-specific functions of this

critical signaling pathway. The protocols and data presented in these application notes offer a robust framework for researchers to design, execute, and interpret experiments aimed at understanding the roles of AKT in health and disease, and for the development of novel therapeutic strategies targeting this pathway.

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